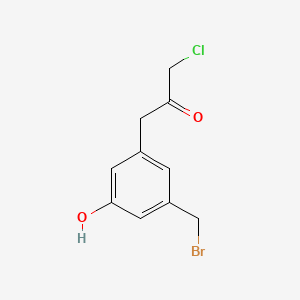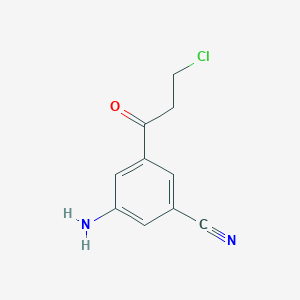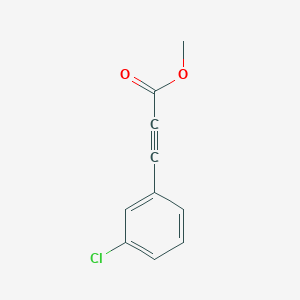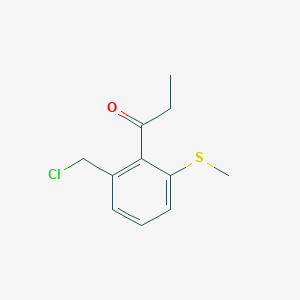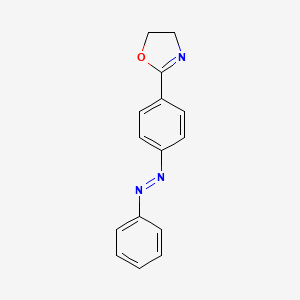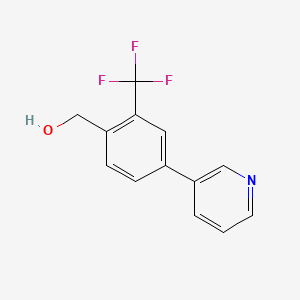
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a chloropropyl group, an iodine atom, and a trifluoromethoxy group
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions to introduce the desired functional groups.
-
Synthetic Routes and Reaction Conditions
Step 1: The benzene ring is first functionalized with a trifluoromethoxy group through a nucleophilic aromatic substitution reaction.
Step 2:
Step 3: The chloropropyl group is then introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
-
Substitution
- The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions, forming various derivatives.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols, alkoxides.
-
Major Products
- Oxidation products: Carboxylic acids, ketones.
- Reduction products: Alcohols, alkanes.
- Substitution products: Amines, thiols, alkoxides derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of molecular probes for biological imaging and diagnostics.
-
Medicine
- Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
-
Pathways Involved
- The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-2-iodo-4-(methoxy)benzene
-
Uniqueness
- The presence of the trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- The combination of iodine and chloropropyl groups provides versatility in further functionalization and derivatization.
Eigenschaften
Molekularformel |
C10H9ClF3IO |
|---|---|
Molekulargewicht |
364.53 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
KZKXCQHSJGIAAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
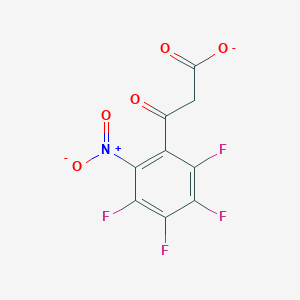
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)



